molecular formula C10H11F2NO3 B12983386 3-Amino-3-(2,5-difluoro-4-methoxyphenyl)propanoic acid

3-Amino-3-(2,5-difluoro-4-methoxyphenyl)propanoic acid

Cat. No.: B12983386
M. Wt: 231.20 g/mol
InChI Key: FBOHISAANQQURI-UHFFFAOYSA-N
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Description

3-Amino-3-(2,5-difluoro-4-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H11F2NO3. This compound is characterized by the presence of an amino group, two fluorine atoms, and a methoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(2,5-difluoro-4-methoxyphenyl)propanoic acid typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods: Industrial production of this compound may involve the optimization of the Suzuki–Miyaura coupling reaction on a larger scale. This includes the use of efficient catalysts, solvents, and reaction conditions to maximize yield and purity. Additionally, continuous flow reactors may be employed to enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-(2,5-difluoro-4-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxylic acid group may produce alcohols.

Scientific Research Applications

3-Amino-3-(2,5-difluoro-4-methoxyphenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, including enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which 3-Amino-3-(2,5-difluoro-4-methoxyphenyl)propanoic acid exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The specific pathways involved would depend on the biological context and the target molecules.

Comparison with Similar Compounds

  • 3-Amino-3-(4-methoxyphenyl)propanoic acid
  • 3-Amino-2-(4-fluorophenyl)propanoic acid

Comparison: Compared to its analogs, 3-Amino-3-(2,5-difluoro-4-methoxyphenyl)propanoic acid is unique due to the presence of two fluorine atoms and a methoxy group on the phenyl ring. These substituents can significantly influence the compound’s reactivity, biological activity, and physical properties, making it distinct from its similar counterparts .

Properties

Molecular Formula

C10H11F2NO3

Molecular Weight

231.20 g/mol

IUPAC Name

3-amino-3-(2,5-difluoro-4-methoxyphenyl)propanoic acid

InChI

InChI=1S/C10H11F2NO3/c1-16-9-3-6(11)5(2-7(9)12)8(13)4-10(14)15/h2-3,8H,4,13H2,1H3,(H,14,15)

InChI Key

FBOHISAANQQURI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)F)C(CC(=O)O)N)F

Origin of Product

United States

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